1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one

Aldo-keto reductase Enzyme inhibition Diabetic complications

Researchers and procurement managers: Secure the authentic 3-aminobenzyl regioisomer (CAS 1017-51-2) to avoid para-isomer confusion. This N-benzyl-2-pyridinone core is a validated kinase pharmacophore (p38α MAPK) and a biochemically annotated AKR1A1 inhibitor (IC₅₀ = 3,650 nM). - **Defined reagent:** 95% purity, MW 200.24, Rule-of-Three compliant fragment (XLogP 1.2, HBD=1). - **Supply security:** Multiple global sources; immediate lab-scale shipment.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 1017-51-2
Cat. No. B2702649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one
CAS1017-51-2
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)CC2=CC(=CC=C2)N
InChIInChI=1S/C12H12N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9,13H2
InChIKeyIRWBZMWYZZXIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1017-51-2 Chemical Profile and Research Utility


1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one (CAS 1017-51-2) is a synthetic organic compound belonging to the N-benzyl-2-pyridinone class, with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol [1]. It features a 1,2-dihydropyridin-2-one core N-alkylated with a 3-aminobenzyl group, positioning a primary aromatic amine at the meta position of the pendant phenyl ring. The compound is commercially available from multiple suppliers, including Sigma-Aldrich (as AldrichCPR PH015664), Enamine (EN300-65743, 95% purity), American Elements, and ChemScene (CS-0256967) [2]. It is classified as a research chemical for laboratory use only and is typically supplied as a powder stored at room temperature .

CAS 1017-51-2 Differentiation from Structural Analogs


The 3-aminobenzyl substitution pattern in 1-[(3-aminophenyl)methyl]-1,2-dihydropyridin-2-one is not interchangeable with its 4-amino (para) regioisomer (CAS 1017-42-1) or with Amphenidone (CAS 134-37-2, N-phenyl rather than N-benzyl) . In kinase drug discovery programs, the N-benzyl-2-pyridinone scaffold has been validated as a privileged pharmacophore yielding potent p38α MAP kinase inhibitors, with optimized derivatives from this template class achieving oral efficacy in chronic inflammation models [1][2]. Aldehyde reductase profiling further demonstrates that even structurally close congeners within the N-benzyl series exhibit measurable yet distinct biochemical signatures: the target compound shows an IC₅₀ of 3,650 nM against pig kidney aldehyde reductase (AKR1A1), providing a quantitative baseline absent for the para isomer [3]. The combination of regioisomeric identity (meta-NH₂), scaffold class validation, and vendor-documented purity specifications makes CAS 1017-51-2 a defined research tool rather than a generic substitute.

CAS 1017-51-2 Differentiation Evidence


AKR1A1 Inhibitory Activity Comparison

The target compound demonstrates measurable inhibitory activity against pig kidney aldehyde reductase (AKR1A1) with an IC₅₀ of 3,650 nM [1]. This datum places it within the moderate-activity range of the N-benzyl pyridinone congener series. No published aldehyde reductase inhibition data could be located for the 4-amino regioisomer (CAS 1017-42-1), which lacks this biochemical annotation. The parent reference compound EBPC in the same study exhibited sub-micromolar discrimination between aldose reductase and aldehyde reductase (Ki = 80 nM for aldose reductase vs. >4,000-fold selectivity), providing a performance benchmark for congener ranking [1].

Aldo-keto reductase Enzyme inhibition Diabetic complications

N-Benzyl Pyridinone Scaffold Validation

The N-benzyl-2-pyridinone scaffold, of which CAS 1017-51-2 is the minimal meta-amino-substituted exemplar, has been validated through iterative medicinal chemistry as the core of potent p38α MAP kinase inhibitors [1][2]. Selness et al. (2009) demonstrated that N-benzyl pyridinone-based compounds evolved from an HTS hit to orally active inhibitors (compounds 12r and 19) with significant efficacy in both acute and chronic inflammation models [1]. A follow-up 3D-QSAR study by Ul-Haq et al. (2012) modeled the anticytokine activity of 37 N-benzyl pyridinone derivatives targeting p38α, converting IC₅₀ values to pIC₅₀ (−log IC₅₀) for quantitative SAR analysis [2]. While specific IC₅₀ data for CAS 1017-51-2 against p38α has not been reported, the compound's structural congruence with the validated N-benzyl pharmacophore establishes its relevance as a synthetic entry point or control compound in kinase inhibitor programs.

Kinase inhibition p38 MAPK Anti-inflammatory drug discovery

Regioisomeric Differentiation: 3-Amino vs. 4-Amino

CAS 1017-51-2 (3-NH₂, meta) and CAS 1017-42-1 (4-NH₂, para) are regioisomers differing solely in the position of the aniline amino group on the benzyl ring [1]. In kinase inhibitor design, the meta-amino orientation provides a distinct hydrogen-bonding vector and electronic distribution compared to the para isomer. The para regioisomer (CAS 1017-42-1) is commercially available with 95% purity from JK Chemical and other vendors but, like the meta isomer, lacks extensive published biological profiling . The N-phenyl congener Amphenidone (CAS 134-37-2, lacking the methylene spacer) is a known sedative, illustrating that subtle architectural changes in this family produce pharmacologically distinct outcomes [2].

Regioisomer selectivity Structure-activity relationship Medicinal chemistry

Primary Amine Handle for Fragment-Based Design

CAS 1017-51-2 presents a primary aromatic amine at the meta position of the benzyl group, which serves as a synthetic handle for amide coupling, sulfonamide formation, reductive amination, or click chemistry conjugation (e.g., triazole formation via CuAAC) [1]. The dihydropyridin-2-one scaffold itself has been elaborated into HDAC inhibitors through triazole click chemistry, with derivative 18g exhibiting potent anti-HDAC1 activity and antiproliferative effects against PC-3 and Hep G2 cancer cell lines superior to the clinical HDAC inhibitor SAHA [1]. In contrast, the des-amino analog 1-benzyl-2(1H)-pyridinone (CAS 1753-62-4, MW 185.22) lacks any pendent functional group for direct conjugation, limiting its utility as a synthetic intermediate .

Fragment-based drug discovery Click chemistry Parallel synthesis

Multi-Supplier Availability and Purity

CAS 1017-51-2 is stocked by at least five independent suppliers with documented purity specifications. Enamine and Leyan supply the compound at 95% purity [1]. Sigma-Aldrich lists it as AldrichCPR PH015664, part of a collection of unique chemicals for early discovery, though without analytical data certification . ChemScene provides it as CS-0256967 with storage at 2–8°C sealed in dry conditions . American Elements offers custom purity grades up to 99.999% (ultra-high purity) with bulk packaging options [2]. The 4-amino regioisomer (CAS 1017-42-1) is available at 95% purity from JK Chemical but from fewer total suppliers, and its Sigma-Aldrich status as AldrichCPR mirrors the target compound's limited analytical certification .

Chemical procurement Quality control Supply chain reliability

Dual ASK1/PDK1 Kinase Inhibition Scaffold

The N-benzyl pyridine-2-one scaffold has been independently validated in a distinct therapeutic context through the design of dual ASK1/PDK1 kinase inhibitors for anti-fibrotic applications [1]. Twenty-four N-benzyl pyridine-2-one derivatives were synthesized using fragment-based hybrid design, incorporating 6-(4H-1,2,4-triazol-3-yl) pyridin-2-amine from the ASK1 inhibitor GS-444217 [1]. Lead compounds 21c and 21d achieved ASK1 IC₅₀ values of 9.13 nM and 1.73 nM respectively, with PDK1 inhibition rates of 13.63% and 23.80% at 10 μM [1]. In TGF-β1-induced HFL-1 cells, these compounds showed IC₅₀ values of 9.2 μM and 15.16 μM, suppressing both ASK1-p38/JNK and PDK1/Akt pathway phosphorylation [1]. CAS 1017-51-2 represents the minimal N-benzyl pyridinone core from which these potent dual inhibitors were elaborated, providing an unoptimized starting scaffold for analogous library construction.

ASK1 kinase PDK1 kinase Anti-fibrotic therapy

CAS 1017-51-2 Research and Industrial Applications


Kinase Inhibitor Discovery Programs

Procure CAS 1017-51-2 as the unadorned N-benzyl pyridin-2-one core scaffold for de novo kinase inhibitor library synthesis, leveraging its validated pharmacophore status in p38α MAPK inhibition (Selness et al. 2009) and ASK1/PDK1 dual inhibition (Eur J Med Chem 2023) [1][2]. The meta-NH₂ handle enables rapid parallel derivatization via amide coupling or click chemistry to explore SAR around the N-benzyl vector. Use the scaffold-class precedent of compounds 12r, 19 (p38), 21c, and 21d (ASK1/PDK1) as potency benchmarks for newly synthesized analogs [1][2].

Aldo-Keto Reductase Selectivity Profiling

Deploy CAS 1017-51-2 as a biochemically annotated tool compound in aldo-keto reductase (AKR) inhibitor screening cascades, with a defined AKR1A1 IC₅₀ of 3,650 nM [1]. Use this quantitative baseline to establish selectivity windows when co-screening against aldose reductase (AR) isoforms. The Mylari et al. (1991) congener series provides structural context for interpreting structure-selectivity relationships within the N-benzyl carbonyl reductase inhibitor class [1].

Regioisomeric Reference Standard for QC

Utilize CAS 1017-51-2 as an authentic 3-aminobenzyl regioisomer reference standard for HPLC, LC-MS, or NMR method development when profiling reaction mixtures that may contain the 4-amino isomer (CAS 1017-42-1) as a synthetic byproduct [1][2]. The distinct chromatographic retention expected from the meta vs. para substitution pattern enables robust purity assays. Multi-supplier availability (Enamine, Leyan, ChemScene, Sigma-Aldrich, American Elements) ensures procurement reliability for QC laboratories [1][2].

Fragment-Based Drug Discovery Library Component

Incorporate CAS 1017-51-2 into fragment screening libraries as a Rule-of-Three compliant fragment (MW = 200.24, HBD = 1, HBA = 2, XLogP = 1.2, rotatable bonds = 2) with a synthetically accessible primary amine vector for hit elaboration [1]. The dihydropyridin-2-one core has demonstrated fragment-to-lead tractability through the HDAC inhibitor series reported by Li et al. (2016), where triazole click chemistry on the pyridinone scaffold yielded compounds with antiproliferative activity superior to SAHA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.